molecular formula C20H31N4O16P B1199710 Cmp-nana CAS No. 3063-71-6

Cmp-nana

Cat. No. B1199710
CAS RN: 3063-71-6
M. Wt: 614.5 g/mol
InChI Key: TXCIAUNLDRJGJZ-HAOOPCFNSA-N
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Description

CMP-N-Acetylneuraminic Acid (CMP-NANA) is an activated sugar that can be used for in vitro glycoengineering of glycoproteins, such as therapeutic proteins . It is a sodium salt, provided as a white, lyophilized substance .


Synthesis Analysis

CMP-NANA is produced by CMP-Neu5Ac synthetase from CTP and Neu5Ac . The process involves the incubation of CMP-NANA and α-2,6-Sialyltransferase or α-2,3-Sialyltransferase with a glycoprotein, leading to increased sialylation of the glycoprotein .


Molecular Structure Analysis

The molecular structure of CMP-NANA is complex. It has a molar mass of 659.39 g/mol . The CAS Number is 1007117-62-5 .


Chemical Reactions Analysis

CMP-NANA is involved in various chemical reactions. It is a substrate for sialyltransferases and is used for the enzymatic sialylation of glycans . The chemical reaction it catalyzes involves CTP and N-acylneuraminate, producing diphosphate and CMP-N-acylneuraminate .


Physical And Chemical Properties Analysis

CMP-NANA is a white, lyophilized substance . It is soluble in water, forming a clear, colorless solution at a concentration of 100 mg/mL . It has a specific absorbance at 260 nm .

Scientific Research Applications

Genomic Research

CMP-Neu5Ac plays a significant role in genomic research. It’s involved in the inactivation of the human CMP-N-acetylneuraminic acid hydroxylase gene, a human-specific genomic mutation that results in a widespread biochemical difference between humans and nonhuman primates . This makes CMP-Neu5Ac a valuable tool in studying genotypic and phenotypic evolution in the hominid lineage .

Glycobiology

In the field of glycobiology, CMP-Neu5Ac is a nucleotide sugar donor of Neu5Ac, the most common sialic acid in humans . The CMP-Neu5Ac hydroxylase converts CMP-Neu5Ac to the hydroxylated form, CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) . This process is crucial in understanding the biochemical pathways involving sialic acids.

Plant Biotechnology

CMP-Neu5Ac has been used in plant biotechnology to modify the N-glycosylation pathway in plants. By introducing key enzymes of the mammalian Neu5Ac biosynthesis pathway into plants, significant amounts of Neu5Ac and its nucleotide-activated derivative, CMP-Neu5Ac, can be generated . This is a major step toward the production of Neu5Ac-containing glycoproteins in plants .

Neuroscience

Exogenous Neu5Ac treatment, which involves CMP-Neu5Ac, has been shown to improve memory, elevate cognition and behavior performance, and increase brain ganglioside content . This suggests that CMP-Neu5Ac could be a potential therapeutic agent for cognitive disorders.

Biochemical Synthesis

CMP-Neu5Ac is used in the enzymatic synthesis of CMP-N-acetylneuraminic acid and CMP-Neuraminic Acid Derivatives . This makes it a valuable compound in the production of various biochemicals.

Therapeutic Protein Production

The ability to synthesize Neu5Ac and its nucleotide-activated derivative, CMP-Neu5Ac, in plants opens up the possibility of using plants as an expression system for the production of therapeutic proteins . This is particularly relevant for proteins that require N-glycosylation for their biological activities and half-lives .

Mechanism of Action

Target of Action

CMP acetylneuraminic acid (CMP-NANA), also known as CMP-N-acetylneuraminic acid, primarily targets the enzyme CMP-N-acetylneuraminic acid hydroxylase . This enzyme is responsible for converting CMP-N-acetylneuraminic acid (CMP-NeuAc) to CMP-N-glycolylneuraminic acid (CMP-NeuGc) .

Mode of Action

CMP-NANA interacts with its target enzyme, CMP-N-acetylneuraminic acid hydroxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydroxylation of CMP-NANA, converting it into CMP-N-glycolylneuraminic acid (CMP-NeuGc) . This reaction is facilitated by the presence of a hydrogen donor, such as NADH or NADPH .

Biochemical Pathways

The conversion of CMP-NANA to CMP-NeuGc by CMP-N-acetylneuraminic acid hydroxylase is a key step in the biosynthesis of the sialic acid N-glycolylneuraminic acid (Neu5Gc) . This process involves the activation of sialic acid to the monophosphate diester CMP-sialic acid, which is then transported into the Golgi apparatus and serves as a substrate for linkage-specific sialyltransferases .

Pharmacokinetics

It is known that glycosylation, a process in which cmp-nana plays a key role, can significantly impact the stability, solubility, bioavailability, and pharmacokinetics of biotherapeutic proteins .

Result of Action

The action of CMP-NANA results in the production of Neu5Gc, a sialic acid that is incorporated into glycoconjugates . This incorporation can have significant effects at the molecular and cellular levels, potentially contributing to various biological processes and disease states .

Action Environment

The action of CMP-NANA can be influenced by various environmental factors. For instance, the presence of Neu5Gc in the diet can lead to its metabolic incorporation into endogenous glycoconjugates, which can interact with circulating anti-Neu5Gc antibodies and potentiate chronic inflammation . Additionally, the expression and activity of CMP-N-acetylneuraminic acid hydroxylase, the enzyme that CMP-NANA targets, can be influenced by the cellular environment .

Safety and Hazards

CMP-NANA is not classified as a hazardous substance or mixture . It does not contain components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Future Directions

CMP-NANA has potential applications in the field of glycoengineering, particularly in the development of therapeutic proteins . Future research may focus on optimizing the synthesis process and exploring new applications in medicine and biotechnology .

properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9?,10+,12+,13?,14+,15+,16+,17+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCIAUNLDRJGJZ-HAOOPCFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N4O16P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904348
Record name Cytidine monophosphate N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cmp-nana

CAS RN

3063-71-6
Record name Cytidine monophosphate N-acetylneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine monophosphate N-acetylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?

A1: CMP-NANA is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from CMP-NANA, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].

  • Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].
  • Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].
  • Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].

Q2: Does the level of Lst expression influence the effectiveness of sialylation?

A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].

Q3: Are there any host factors that can influence the sialylation process?

A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by CMP-NANA. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].

Q4: What is the molecular formula and weight of CMP-NANA?

A4: The molecular formula of CMP-NANA is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.

Q5: How was the presence of CMP-NANA confirmed in biological samples?

A5: The presence of CMP-NANA in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].

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